Potency Against Histoplasma capsulatum: 41F5 MIC50 Head-to-Head with Amphotericin B
In the primary screening study, 41F5 demonstrated a MIC50 of 0.4–0.8 µM against Histoplasma capsulatum yeast, comparable to the clinical gold standard amphotericin B (IC50 0.09 µM by absorbance), while exhibiting significantly greater selectivity for fungal cells over host macrophages [1]. For the wild-type strain G217B, the IC50 was 0.83 ± 0.08 µM [1].
| Evidence Dimension | Antifungal potency (MIC50 / IC50) against Histoplasma capsulatum |
|---|---|
| Target Compound Data | MIC50: 0.4–0.8 µM; IC50: 0.87 ± 0.16 µM (strain OSU76); IC50: 0.83 ± 0.08 µM (strain G217B) |
| Comparator Or Baseline | Amphotericin B: IC50 0.09 µM (absorbance assay); Fluconazole: IC50 3.07–6.37 µM |
| Quantified Difference | 41F5 potency is within ~5- to 10-fold of amphotericin B, yet 41F5 exhibits a selectivity index of at least 62-fold for yeast over host cells, whereas amphotericin B has significant host cell toxicity [1]. |
| Conditions | CLSI microdilution methodology (modified M27-A3); yeast growth measured by absorbance (595 nm) and RFP fluorescence after 4 days [1]. |
Why This Matters
Procurement of 41F5 is scientifically justified for Histoplasma research requiring near-amphotericin B potency without the prohibitive host toxicity that limits amphotericin B's experimental utility.
- [1] Khalil A, Edwards JA, Rappleye CA, Tjarks W. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum. Antimicrob Agents Chemother. 2013;57(9):4349-4359. View Source
